Dimethyl 1-oxo-2-phenyl-1lambda~5~-quinoline-3,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 1-oxo-2-phenyl-1lambda~5~-quinoline-3,4-dicarboxylate is a chemical compound known for its unique structure and properties. It belongs to the class of quinoline derivatives, which are widely studied for their diverse applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 1-oxo-2-phenyl-1lambda~5~-quinoline-3,4-dicarboxylate can be achieved through a metal-free synthesis method. This involves the reaction of aryl amines with dimethyl or diethyl acetylenedicarboxylates using molecular iodine as a catalyst in acetonitrile at 80°C . This method is advantageous as it avoids metal contamination and waste generation, uses a low-cost and eco-friendly catalyst, and provides high regioselectivity and good yields.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of green chemistry and efficient catalytic processes are likely employed to ensure high yield and purity. The use of molecular iodine as a catalyst in a metal-free environment is a notable approach in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 1-oxo-2-phenyl-1lambda~5~-quinoline-3,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may result in more hydrogenated forms of the compound .
Scientific Research Applications
Dimethyl 1-oxo-2-phenyl-1lambda~5~-quinoline-3,4-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pigments and other industrial chemicals
Mechanism of Action
The mechanism of action of dimethyl 1-oxo-2-phenyl-1lambda~5~-quinoline-3,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or activating certain biological processes. The exact pathways and targets are still under investigation, but its quinoline core is known to play a crucial role in its activity .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate
- Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate
Uniqueness
Dimethyl 1-oxo-2-phenyl-1lambda~5~-quinoline-3,4-dicarboxylate is unique due to its quinoline core, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers higher regioselectivity and potential for diverse applications in various fields .
Properties
CAS No. |
88344-50-7 |
---|---|
Molecular Formula |
C19H15NO5 |
Molecular Weight |
337.3 g/mol |
IUPAC Name |
dimethyl 1-oxido-2-phenylquinolin-1-ium-3,4-dicarboxylate |
InChI |
InChI=1S/C19H15NO5/c1-24-18(21)15-13-10-6-7-11-14(13)20(23)17(16(15)19(22)25-2)12-8-4-3-5-9-12/h3-11H,1-2H3 |
InChI Key |
QPIZTNDKVHITDV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=[N+](C2=CC=CC=C21)[O-])C3=CC=CC=C3)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.